cis-p-Coumaric acid
Overview
Description
cis-p-Coumaric acid: is a naturally occurring hydroxycinnamic acid, which is a type of phenolic acid. It is an isomer of p-coumaric acid, differing in the configuration around the double bond. This compound is found in various plants and is known for its antioxidant properties. It plays a significant role in the biosynthesis of lignin and other polyphenolic compounds in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cis-p-Coumaric acid typically involves the isomerization of trans-p-Coumaric acid. One common method is the use of ultraviolet irradiation. A methanolic solution of trans-p-Coumaric acid is exposed to ultraviolet radiation, resulting in a mixture of the trans and cis isomers. This mixture is then subjected to cellulose column chromatography, eluting with an aqueous 0.1% trifluoroacetic acid solution containing methanol (90:10, v/v), to separate the cis isomer .
Industrial Production Methods: The industrial production of this compound follows similar principles but on a larger scale. The use of ultraviolet irradiation and liquid chromatographic techniques allows for the efficient separation and purification of the cis isomer. This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: cis-p-Coumaric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones and other oxidation products.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the type of substitution but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of p-Coumaric acid, such as alcohols, quinones, and substituted phenolic compounds .
Scientific Research Applications
cis-p-Coumaric acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polyphenolic compounds and as a model compound in studying phenolic acid chemistry.
Biology: It plays a role in plant physiology, particularly in the biosynthesis of lignin and other phenolic compounds.
Medicine: Its antioxidant properties make it a candidate for research in anti-inflammatory and anticancer therapies.
Industry: It is used in the food industry as a natural antioxidant and preservative.
Mechanism of Action
The mechanism of action of cis-p-Coumaric acid involves its antioxidant properties. It can scavenge free radicals and inhibit oxidative stress. The molecular targets include various enzymes and pathways involved in oxidative stress and inflammation. It also interacts with cellular signaling pathways to exert its effects .
Comparison with Similar Compounds
- trans-p-Coumaric acid
- Caffeic acid
- Ferulic acid
Comparison: cis-p-Coumaric acid is unique due to its cis configuration, which affects its chemical reactivity and biological activity. Compared to trans-p-Coumaric acid, the cis isomer has been found to exhibit stronger antimicrobial action. Caffeic acid and ferulic acid are also hydroxycinnamic acids but differ in their substitution patterns on the aromatic ring, leading to different chemical and biological properties .
Properties
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-UTCJRWHESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315564 | |
Record name | cis-p-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | cis-p-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4501-31-9 | |
Record name | cis-p-Coumaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4501-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamic acid, p-hydroxy-, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004501319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-p-Coumaric acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90284 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cis-p-Coumaric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-hydroxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.559 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | cis-p-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
134 - 134.5 °C | |
Record name | cis-p-Coumaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030677 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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